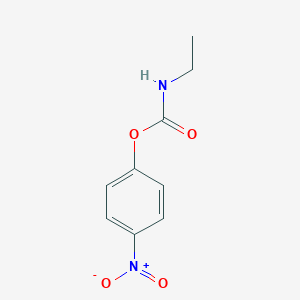
4'-Chlorobiphenyl-2-carbaldehyde
Overview
Description
4'-Chlorobiphenyl-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Fisyuk et al. (2012) demonstrated a method for synthesizing 4H-thieno[3,2-c]chromenes, which are useful in organic synthesis (Fisyuk, Bogza, Belyaeva, & Belyaev, 2012).
- Hamama et al. (2018) explored the chemistry of 2-chloroquinoline-3-carbaldehyde, an analog, for improved synthesis and biological evaluation (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Biological Evaluation and Applications :
- Ali et al. (2013) synthesized novel 4-arylthiophene-2-carbaldehyde compounds, showing promising antibacterial and other biological activities (Ali, Rasool, Ullah, Nasim, Yaqoob, Zubair, Rashid, & Riaz, 2013).
Photocatalytic Degradation and Environmental Applications :
- Hong et al. (1998) studied the TiO2 photocatalytic degradation of 2-chlorobiphenyl in water, a related compound, demonstrating its breakdown into simpler molecules (Hong, Wang, & Bush, 1998).
Material Science and Fluorescence Applications :
- Xu and Yu (2011) synthesized aryl-substituted thiophene derivatives, highlighting their potential in organic light-emitting diode materials (Xu & Yu, 2011).
Advanced Organic Synthesis Techniques :
- Alcaide and Almendros (2002) discussed the use of 4-oxoazetidine-2-carbaldehydes as building blocks in stereocontrolled synthesis for creating biologically important substances (Alcaide & Almendros, 2002).
Mechanism of Action
Target of Action
4’-Chlorobiphenyl-2-carbaldehyde, also known as 2-(4-chlorophenyl)benzaldehyde, is a complex organic compoundSimilar compounds have been shown to interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that aldehydes can react with nucleophiles, forming oximes or hydrazones . This reaction could potentially alter the function of target proteins or enzymes, leading to changes within the cell.
Biochemical Pathways
The compound is likely metabolized through various biochemical pathways. For instance, similar compounds, such as 4-chlorobiphenyl (4-CB), have been shown to be transformed by bacteria like Burkholderia xenovorans . The bacterium can metabolize hydroxylated derivatives of PCBs, including 4’-hydroxy-4-chlorobiphenyl (4’-OH-4-CB), which is structurally similar to 4’-Chlorobiphenyl-2-carbaldehyde . The downstream effects of these transformations can vary, potentially leading to the production of reactive oxygen species or other metabolites .
Pharmacokinetics
The compound’s molecular weight (21666 g/mol) suggests that it may have suitable properties for absorption and distribution within the body .
Result of Action
Similar compounds have been shown to induce various cellular effects, including disruption of transmembrane proton-gradient, generation of reactive oxygen species (ros), oxidative damage to dna, inhibition of proteins, and endocrine disruption .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Chlorobiphenyl-2-carbaldehyde. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the physiological and pathological state of the organism it’s interacting with.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been found that the strain Rhodococcus ruber P25 utilizes 4-chlorobiphenyl (4CB) and 4-chlorobenzoic acid (4CBA) as sole carbon and energy sources . This suggests that 4’-Chlorobiphenyl-2-carbaldehyde may interact with certain enzymes and proteins within these organisms, leading to its degradation and utilization .
Cellular Effects
It has been observed that the metabolism of 4-chlorobiphenyl (4CB) in HepG2 cells leads to the formation of various metabolites . This suggests that 4’-Chlorobiphenyl-2-carbaldehyde may have an impact on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that the compound may undergo a series of reactions involving nucleophilic substitution, reduction, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the metabolism of 4-chlorobiphenyl (4CB) in HepG2 cells leads to the formation of various metabolites over time . This suggests that the compound may have long-term effects on cellular function .
Metabolic Pathways
It has been observed that the metabolism of 4-chlorobiphenyl (4CB) in HepG2 cells leads to the formation of various metabolites . This suggests that the compound may be involved in certain metabolic pathways .
Properties
IUPAC Name |
2-(4-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBHAVWDSJLCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362702 | |
| Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153850-83-0 | |
| Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153850-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


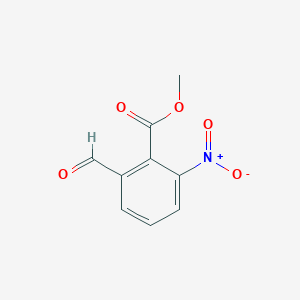

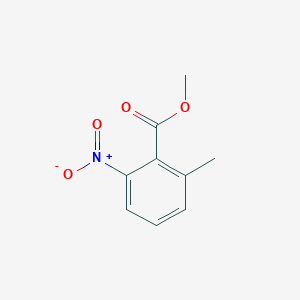
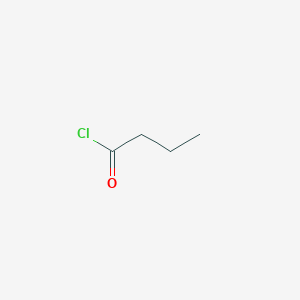

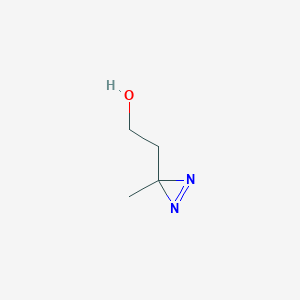
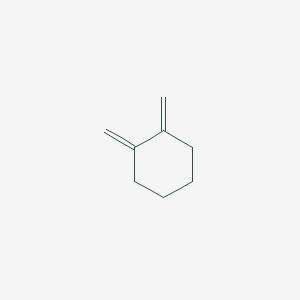

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

